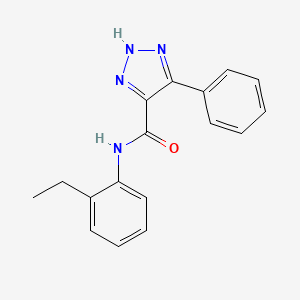

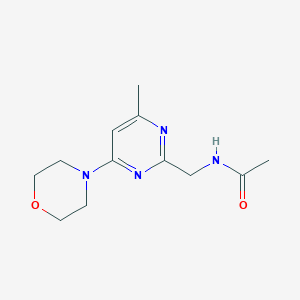

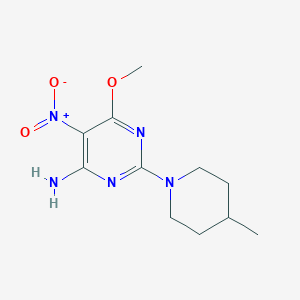

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, part of a class of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, has been synthesized and evaluated for in vitro antibacterial and antifungal activities. Studies demonstrate that specific compounds within this class exhibit excellent antibacterial activity against strains such as beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas. Additionally, these compounds show inhibition against fungal strains like Aspergillus flavus, Microsporum gypseum, Mucor, and Rhizopus, highlighting their potential as antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

DNA and Protein Binding Studies

Another area of research involving derivatives of this compound includes the study of DNA-binding interactions and protein-binding interactions. Novel paracetamol derivatives synthesized through a reaction involving morpholine/piperidine and benzaldehyde have been explored for their ability to interact with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) via intercalation and static quenching mechanisms, respectively. These interactions are crucial for understanding the potential therapeutic applications of these compounds, including their role in drug design and development (Raj, 2020).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for viral infections. The compound's ability to decrease viral load and increase survival in infected mice showcases its therapeutic promise (Ghosh et al., 2008).

Corrosion Inhibition

Research has also investigated the use of this compound derivatives as corrosion inhibitors. Specifically, N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its effect on mild steel in a hydrochloric acid medium. The compound exhibited more than 90% inhibition efficiency, indicating its potential as a protective agent against metal corrosion. Such studies are vital for industrial applications where corrosion resistance is crucial (Nasser & Sathiq, 2016).

Antioxidant Activity

Additionally, the free radical scavenging activity of related compounds, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has been explored. This compound exhibits significant antioxidant activity, comparable to that of known antioxidants BHT and BHA. The study suggests that certain sites within the molecule are more active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant antioxidant mechanisms in different phases (Boudebbous et al., 2021).

properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPOWBSJECOOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)

![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)